Cevimeline hydrochloride

Descripción general

Descripción

Cevimelina clorhidrato es un análogo sintético del alcaloide natural muscarina. Se utiliza principalmente en el tratamiento de la boca seca (xerostomía) y el síndrome de Sjögren, una enfermedad autoinmune crónica que afecta las glándulas productoras de humedad del cuerpo . Cevimelina clorhidrato actúa como un agonista colinérgico, específicamente dirigido a los receptores muscarínicos de acetilcolina M1 y M3 .

Mecanismo De Acción

Target of Action

Cevimeline hydrochloride is a parasympathomimetic agent that acts as an agonist at the muscarinic acetylcholine receptors M1 and M3 . These receptors are common in secretory glands, such as salivary and sweat glands .

Mode of Action

Cevimeline binds to and activates the muscarinic M1 and M3 receptors . The activation of these receptors results in an increase in secretion from the secretory glands .

Biochemical Pathways

The primary biochemical pathway affected by cevimeline is the cholinergic pathway. By binding to the muscarinic receptors, cevimeline increases the secretion of exocrine glands and the tone of smooth muscle in the gastrointestinal and urinary tracts .

Pharmacokinetics

Cevimeline is rapidly absorbed with a mean time to peak concentration of 1.5 to 2 hours . It has a volume of distribution of approximately 6L/kg and is less than 20% bound to human plasma proteins . This suggests that cevimeline is extensively bound to tissues . Cevimeline is metabolized by isozymes CYP2D6 and CYP3A3/4 . After 24 hours, 86.7% of the dose was recovered (16.0% unchanged, 44.5% as cis and trans-sulfoxide, 22.3% of the dose as glucuronic acid conjugate and 4% of the dose as N-oxide of cevimeline) . The mean half-life of cevimeline is 5+/-1 hours . After 24 hours, 84% of a 30 mg dose of cevimeline was excreted in urine .

Result of Action

The activation of the M3 receptors of the parasympathetic nervous system by cevimeline stimulates secretion by the salivary glands, thereby alleviating dry mouth . This is particularly beneficial in the treatment of dry mouth associated with Sjögren’s syndrome .

Action Environment

It is known that food can decrease the rate of absorption of cevimeline, with a fasting t_max of 153 hours and a T_MAX of 286 hours after a meal . The peak concentration is reduced by 17.3% when administered with food .

Análisis Bioquímico

Biochemical Properties

Cevimeline hydrochloride binds to and activates the muscarinic M1 and M3 receptors . The M1 receptors are common in secretory glands (exocrine glands such as salivary and sweat glands), and their activation results in an increase in secretion from these glands . The M3 receptors are found on smooth muscles and in many glands which help to stimulate secretion in salivary glands . The nature of these interactions is agonistic, meaning that this compound enhances the activity of these receptors.

Cellular Effects

This compound influences cell function by increasing the secretion of exocrine glands and the tone of smooth muscle in the gastrointestinal and urinary tracts . This can have various effects on cellular processes, including impacting cell signaling pathways and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to and activating the muscarinic M1 and M3 receptors . This leads to an increase in secretion from secretory glands and a contraction of smooth muscles . It does not inhibit or activate enzymes, but rather works through receptor activation.

Temporal Effects in Laboratory Settings

It is known that the drug can increase secretion of exocrine glands and the tone of smooth muscle in the gastrointestinal and urinary tracts .

Dosage Effects in Animal Models

In animal studies, cevimeline doses sufficient to induce salivation generally did not affect general behavior, the CNS, the somatic nervous system, or the respiratory, cardiovascular, gastrointestinal, urinary or reproductive systems .

Metabolic Pathways

This compound is primarily metabolized in the liver by the isozymes CYP2D6 and CYP3A4 . Approximately 44.5% of the drug is converted to cis and trans-sulfoxide, 22.3% to glucuronic acid conjugate, and 4% to N-oxide of cevimeline .

Transport and Distribution

This compound has a volume of distribution of approximately 6L/kg and is less than 20% bound to human plasma proteins .

Métodos De Preparación

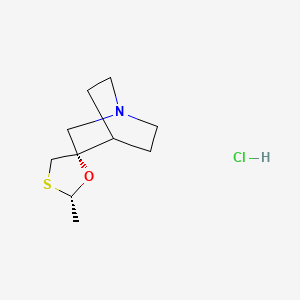

Rutas sintéticas y condiciones de reacción

La preparación de cevimelina clorhidrato implica la síntesis de cis-2-metilspiro(1,3-oxatiolano-5,3’)quinuclidina a partir de una mezcla cis/trans de isómeros. El proceso incluye el tratamiento de la mezcla con un ácido sulfónico orgánico para generar una sal de adición ácida menos soluble enriquecida en el isómero cis. La recristalización o el pulpeado usando varios solventes orgánicos permite el enriquecimiento del isómero cis por filtración . La sal de clorhidrato se forma luego tratando el isómero cis enriquecido con una base seguida de la formación de la sal de ácido clorhídrico .

Métodos de producción industrial

La producción industrial de cevimelina clorhidrato sigue rutas sintéticas similares, pero a mayor escala. El proceso implica la adición de acetaldehído di alquil acetal a la mezcla y agitación a temperaturas entre 40 °C y 130 °C para producir una mezcla cis/trans de 2-metilspiro(1,3-oxatiolano-5,3’)quinuclidina .

Análisis De Reacciones Químicas

Tipos de reacciones

Cevimelina clorhidrato experimenta varias reacciones químicas, incluyendo:

Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno.

Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.

Sustitución: Implica el reemplazo de un átomo o grupo de átomos con otro.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en las reacciones de cevimelina clorhidrato incluyen ácidos sulfónicos orgánicos, bases y ácido clorhídrico . Las reacciones normalmente ocurren a temperaturas controladas que van desde 40 °C hasta 130 °C .

Productos principales formados

El producto principal formado a partir de estas reacciones es la sal de clorhidrato de cis-2-metilspiro(1,3-oxatiolano-5,3’)quinuclidina .

Aplicaciones Científicas De Investigación

Cevimelina clorhidrato tiene una amplia gama de aplicaciones de investigación científica:

Química: Utilizado como un compuesto modelo en el estudio de los agonistas de los receptores muscarínicos.

Biología: Investigado

Propiedades

IUPAC Name |

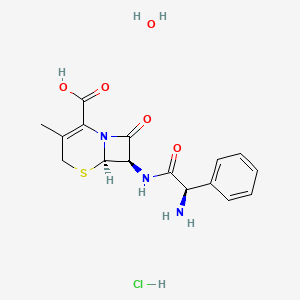

(2R,5R)-2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane];hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NOS.ClH/c1-8-12-10(7-13-8)6-11-4-2-9(10)3-5-11;/h8-9H,2-7H2,1H3;1H/t8-,10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SURWTGAXEIEOGY-GHXDPTCOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1OC2(CN3CCC2CC3)CS1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1O[C@]2(CN3CCC2CC3)CS1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10891421 | |

| Record name | Cevimeline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10891421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107220-28-0, 124620-89-9 | |

| Record name | Cevimeline hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107220-28-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Spiro(1-azabicyclo(2.2.2)octane-3,5'-(1,3)oxathiolane), 2'-methyl-, hydrochloride, cis-(+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124620899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cevimeline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10891421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R,3'R)-2-methyl-1'-azaspiro[[1,3]oxathiolane-5,3'-bicyclo[2.2.2]octane] hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

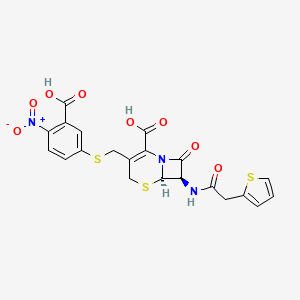

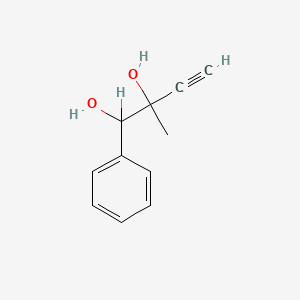

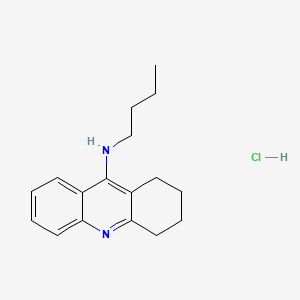

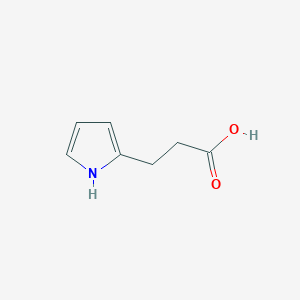

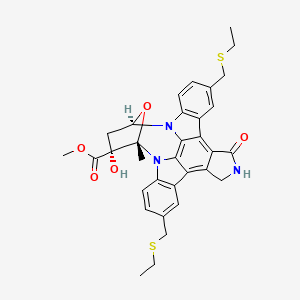

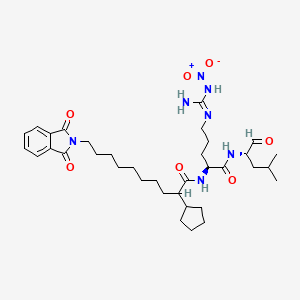

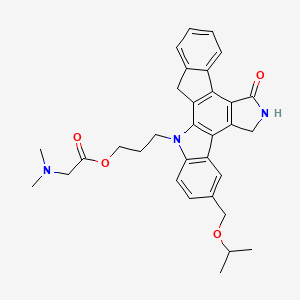

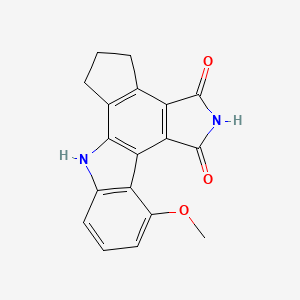

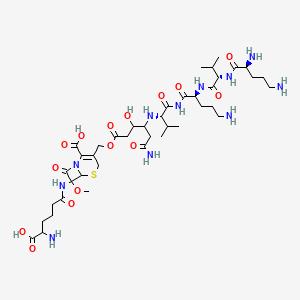

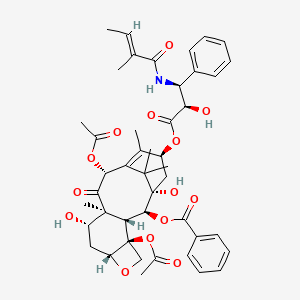

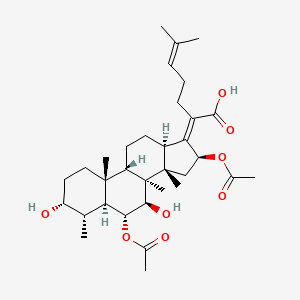

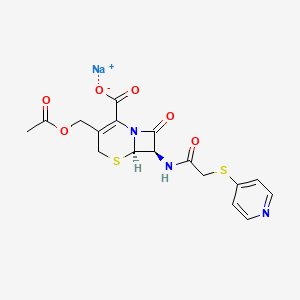

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.